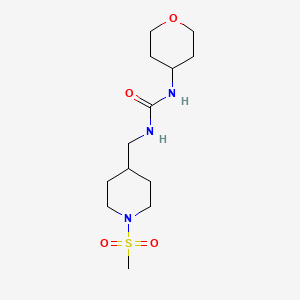
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea in lab experiments is its potential therapeutic applications in cancer and Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in these diseases.
Direcciones Futuras
There are several future directions for research on 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One direction is to further investigate its mechanism of action in cancer and Alzheimer's disease. Another direction is to optimize its use in these diseases by developing more potent analogs. Additionally, research could focus on exploring its potential therapeutic applications in other diseases.
In conclusion, 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound with potential therapeutic applications in cancer and Alzheimer's disease. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. However, studies have shown that it has several biochemical and physiological effects, including inhibiting cancer cell growth and reducing inflammation in the brain. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to its optimization and further therapeutic applications.
Métodos De Síntesis
The synthesis of 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves a multi-step process. The starting material is piperidine, which is reacted with methylsulfonyl chloride to form the intermediate 1-(methylsulfonyl)piperidine. This intermediate is then reacted with tetrahydro-2H-pyran-4-yl isocyanate to form the final product.
Aplicaciones Científicas De Investigación
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been studied for its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain, which could be beneficial in treating Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-21(18,19)16-6-2-11(3-7-16)10-14-13(17)15-12-4-8-20-9-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGYLRUFXMBQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)

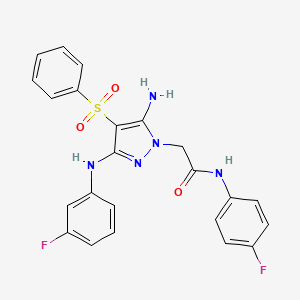
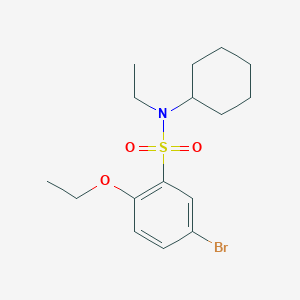

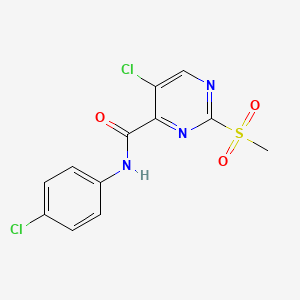

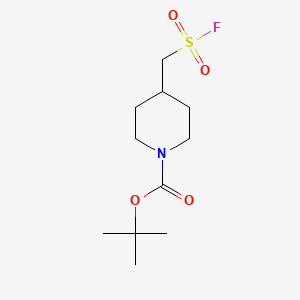
![(1S,2R,4S,5S)-2-Methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)
![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2947914.png)
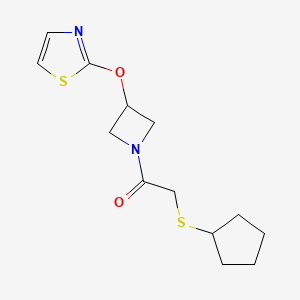

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)